molecular formula C19H16ClNO3 B1420577 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-79-1

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1420577
CAS No.: 1160253-79-1
M. Wt: 341.8 g/mol
InChI Key: BBZOXYDNAREMBW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2,5-dimethoxyphenyl group and a carbonyl chloride functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carbonyl chloride functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or primary amines under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)quinoline: Lacks the carbonyl chloride group but shares the quinoline core and 2,5-dimethoxyphenyl substitution.

    6-Methylquinoline-4-carbonyl chloride: Similar structure but without the 2,5-dimethoxyphenyl group.

Uniqueness

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZOXYDNAREMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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